2,3',4',5'-Tetrafluorobiphenyl-4-ol
Overview
Description
2,3’,4’,5’-Tetrafluorobiphenyl-4-ol is a fluorinated organic compound with the molecular formula C₁₂H₆F₄O and a molecular weight of 242.17 g/mol . It is characterized by the presence of four fluorine atoms attached to the biphenyl structure, which significantly influences its chemical properties and reactivity.
Scientific Research Applications
Safety and Hazards
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. As a fluorinated biphenyl compound, it may interact with various biological targets through hydrophobic and π-π stacking interactions .
Pharmacokinetics
Its bioavailability, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of 2,3’,4’,5’-Tetrafluorobiphenyl-4-ol’s action are currently unknown. Given its structural features, it may influence cellular processes through interactions with various proteins or cellular components .
Preparation Methods
The synthesis of 2,3’,4’,5’-Tetrafluorobiphenyl-4-ol typically involves the fluorination of biphenyl derivatives. One common method includes the reaction of 3,4,5,6-tetrafluorophthalic acid with aromatic hydrocarbons in the presence of a catalytic amount of organic tertiary amine at elevated temperatures (120-160°C). The reaction proceeds through decarboxylation and acyl chloride formation, followed by hydrolysis to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2,3’,4’,5’-Tetrafluorobiphenyl-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into partially or fully hydrogenated biphenyl derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex biphenyl derivatives.
Comparison with Similar Compounds
2,3’,4’,5’-Tetrafluorobiphenyl-4-ol can be compared with other fluorinated biphenyl derivatives, such as:
2,3,4,5-Tetrafluorobenzoyl chloride: This compound is used as an acylating agent and has similar reactivity due to the presence of fluorine atoms.
2,3,4,5,6-Pentafluorobenzoyl chloride: It has an additional fluorine atom, which further enhances its reactivity and stability.
2,5-Difluorobenzoyl chloride: With fewer fluorine atoms, this compound exhibits different reactivity and is used in different applications.
The uniqueness of 2,3’,4’,5’-Tetrafluorobiphenyl-4-ol lies in its specific substitution pattern, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
3-fluoro-4-(3,4,5-trifluorophenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4O/c13-9-5-7(17)1-2-8(9)6-3-10(14)12(16)11(15)4-6/h1-5,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSYKBWEFGWDKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=CC(=C(C(=C2)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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